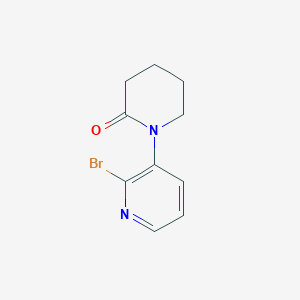

1-(2-Bromopyridin-3-yl)piperidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Bromopyridin-3-yl)piperidin-2-one is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol . This compound is characterized by a piperidin-2-one core substituted with a 2-bromopyridin-3-yl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 1-(2-Bromopyridin-3-yl)piperidin-2-one typically involves the reaction of 2-bromopyridine with piperidin-2-one under specific conditions. One common synthetic route includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-(2-Bromopyridin-3-yl)piperidin-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and palladium catalysts.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(2-Bromopyridin-3-yl)piperidin-2-one has been investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Case Study: Alzheimer’s Disease Treatment

Recent studies have shown that derivatives of piperidine compounds, including this compound, can serve as effective inhibitors for acetylcholinesterase, an enzyme linked to Alzheimer’s disease. The structural modifications enable enhanced binding affinity and selectivity towards the target enzyme, thus improving cognitive functions in preclinical models .

Case Study: Antidepressant Activity

Research indicates that similar piperidine derivatives exhibit antidepressant-like effects in animal models. The mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The presence of the bromopyridine substituent is believed to enhance the pharmacological profile of these compounds .

Synthetic Applications

The compound is also utilized in synthetic organic chemistry due to its versatile reactivity.

Synthesis of Fluorinated Derivatives

A notable application involves the synthesis of fluorinated piperidine derivatives through palladium-catalyzed reactions. These derivatives have shown promise in developing new agrochemicals and pharmaceuticals. The bromopyridine moiety facilitates the introduction of fluorine atoms, which significantly alters the biological properties of the resulting compounds .

Table: Synthetic Methods Utilizing this compound

Biological Research Applications

The compound's unique structure makes it a valuable tool in biological research.

Application in Drug Discovery

This compound serves as a lead compound for developing new drugs targeting various diseases. Its ability to interact with multiple biological targets opens avenues for creating multi-target drugs, which are advantageous in treating complex diseases such as cancer and neurodegenerative disorders .

Application as a Molecular Probe

The compound is also explored as a molecular probe in biochemical assays. Its bromine atom can be utilized for labeling purposes, allowing researchers to track interactions within biological systems, enhancing our understanding of molecular mechanisms .

Mecanismo De Acción

The mechanism of action of 1-(2-Bromopyridin-3-yl)piperidin-2-one involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidin-2-one core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

1-(2-Bromopyridin-3-yl)piperidin-2-one can be compared with other similar compounds such as:

1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a similar structure but with a hydroxyl group on the piperidine ring.

1-(2-Chloropyridin-3-yl)piperidin-2-one: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

1-(2-Fluoropyridin-3-yl)piperidin-2-one: The presence of a fluorine atom can influence the compound’s electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can participate in unique chemical reactions and interactions.

Actividad Biológica

1-(2-Bromopyridin-3-yl)piperidin-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidin-2-one core substituted with a 2-bromopyridine moiety. Its molecular formula is C${12}$H${12}$BrN$_{2}$O, with a molecular weight of approximately 255.11 g/mol. The presence of the bromine atom in the pyridine ring enhances its reactivity, potentially increasing its interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have shown promising antibacterial and antifungal activities against various strains of bacteria and fungi. Specifically, the compound's structural features may allow it to inhibit key enzymes or receptors involved in microbial metabolism.

| Compound | Activity | MIC (mg/mL) | Target Organism |

|---|---|---|---|

| This compound | Antibacterial | 0.0039 - 0.025 | S. aureus, E. coli |

| 1-(4-Bromophenyl)piperidin-2-one | Anti-inflammatory | N/A | N/A |

| 1-(Furan-2-yl)piperidin-2-one | Neuroprotective | N/A | N/A |

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have highlighted the potential for similar compounds to inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb). The structure–activity relationship studies suggest that modifications to the piperidine or pyridine rings can significantly influence inhibitory potency.

Case Study 1: Antimycobacterial Activity

In a study focusing on pyrazolo[1,5-a]pyrimidines as inhibitors of M.tb, it was found that certain structural modifications led to enhanced activity against this pathogen. Although this compound was not directly tested in this context, the findings suggest that similar piperidine derivatives could be developed as effective antimycobacterial agents .

Case Study 2: Neuroprotective Effects

Another area of interest is the neuroprotective potential of compounds with similar structures. Research has indicated that derivatives containing piperidine rings can exhibit protective effects in neurodegenerative models, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes .

Synthesis and Structure–Activity Relationships

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often utilize bromination and subsequent coupling reactions to achieve the desired substitution pattern.

Structure–Activity Relationship Insights

Understanding how structural variations affect biological activity is crucial for optimizing drug candidates. For example:

- Pyridine Substitution : The position and nature of substituents on the pyridine ring can significantly alter binding affinities to target proteins.

- Piperidine Modifications : Variations in the piperidine structure can influence solubility and bioavailability.

Propiedades

IUPAC Name |

1-(2-bromopyridin-3-yl)piperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-10-8(4-3-6-12-10)13-7-2-1-5-9(13)14/h3-4,6H,1-2,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGWFFGDWFMFLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=C(N=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.